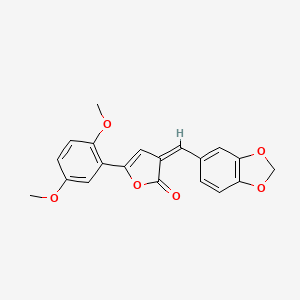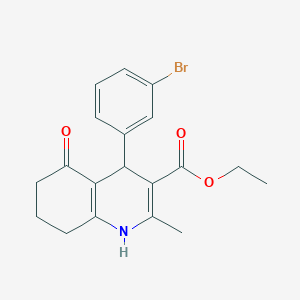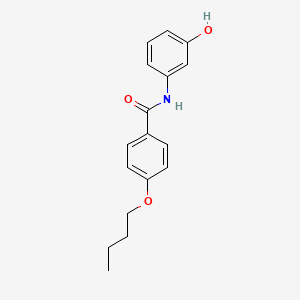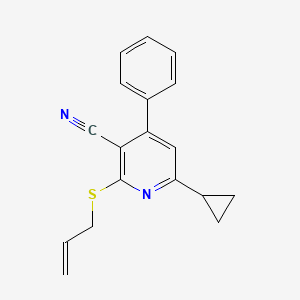![molecular formula C23H29N3O4S B4990117 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide, also known as EP4 antagonist, is a chemical compound that has been widely used in scientific research. This compound is a selective antagonist of the EP4 receptor, which is a subtype of prostaglandin E2 (PGE2) receptor. The EP4 receptor is involved in various physiological and pathological processes, such as inflammation, pain, and cancer.
作用機序
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist exerts its effect by selectively blocking the this compound receptor, which is a G protein-coupled receptor. The this compound receptor is activated by PGE2, a lipid mediator that is produced during inflammation and other pathological conditions. The activation of this compound receptor leads to the activation of various signaling pathways, such as cAMP-PKA and PI3K-Akt, which are involved in the regulation of cell proliferation, survival, and migration. By blocking the this compound receptor, this compound antagonist can inhibit these signaling pathways and modulate the biological processes that are regulated by the this compound receptor.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have various biochemical and physiological effects, depending on the biological system and the experimental conditions. For example, this compound antagonist has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit cancer cell proliferation and migration in vitro and in vivo. In addition, this compound antagonist has been shown to modulate the immune response and the cardiovascular system.
実験室実験の利点と制限
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has several advantages as a research tool. It is a selective and potent antagonist of the this compound receptor, which allows for specific modulation of the this compound receptor signaling pathway. It is also relatively stable and easy to handle in the laboratory. However, this compound antagonist also has some limitations. For example, it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. In addition, the optimal concentration and dosing regimen of this compound antagonist may vary depending on the experimental system and the biological process being studied.
将来の方向性
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has great potential for future research in various fields, including inflammation, pain, cancer, and cardiovascular disease. Some possible future directions include:
1. Investigating the role of this compound receptor in other biological processes, such as immune response, metabolism, and neurodegeneration.
2. Developing more potent and selective this compound antagonists for improved therapeutic applications.
3. Combining this compound antagonist with other drugs or therapies to enhance their efficacy and reduce side effects.
4. Developing new animal models to study the biological effects of this compound antagonist in vivo.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound antagonist in humans to determine its safety and efficacy for clinical use.
In conclusion, this compound antagonist is a valuable research tool that has been used to study the role of the this compound receptor in various biological processes. Its selective and potent inhibition of the this compound receptor makes it a useful tool for investigating the biological effects of this compound receptor signaling. However, further research is needed to fully understand the potential applications and limitations of this compound antagonist in various fields of research.
合成法
The synthesis of 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist involves several steps, including the preparation of starting materials, coupling reaction, and purification. The starting materials, such as 4-ethylphenylamine and 4-methylbenzenesulfonyl chloride, are reacted with glycine to form the intermediate product. The intermediate product is then coupled with piperidinecarboxylic acid to yield the final product. The purification of the product is usually done by column chromatography.
科学的研究の応用
1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide antagonist has been extensively used in scientific research to investigate the role of the this compound receptor in various biological processes. For example, this compound antagonist has been used to study the effect of this compound receptor inhibition on inflammation and pain. It has also been used to investigate the role of this compound receptor in cancer progression and metastasis.
特性
IUPAC Name |
1-[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-3-18-6-8-20(9-7-18)26(31(29,30)21-10-4-17(2)5-11-21)16-22(27)25-14-12-19(13-15-25)23(24)28/h4-11,19H,3,12-16H2,1-2H3,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNBXNAPRRFMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)

![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)